Zygomycetes (Mucorales) Activity: Posaconazole vs. Voriconazole, Itraconazole, and Amphotericin B
Posaconazole is the only triazole antifungal with clinically meaningful in vitro activity against Zygomycetes. In a study of 36 Zygomycete isolates across six genera tested by CLSI M38-P broth microdilution, posaconazole demonstrated an overall MIC₉₀ of 1 mg/L, whereas voriconazole showed an MIC₉₀ of 32 mg/L—a 32-fold inferior potency. Itraconazole exhibited a wide MIC range from 0.03 to ≥32 mg/L with variable, unreliable coverage [1]. A larger analysis of 77 clinical Mucorales isolates confirmed that posaconazole was the only azole with broad activity (geometric mean MIC ≤2 mg/L for all species except Cunninghamella bertholletiae), while voriconazole had no activity against any isolate tested (GM MIC range 12.13–16 mg/L) [2]. In the Sabatelli et al. dataset of approximately 19,000 clinical isolates, posaconazole was 'the only triazole that exhibited consistent activity against the zygomycetes' with MIC₅₀/MIC₉₀ values of 0.5/4.0 µg/mL [3].
| Evidence Dimension | In vitro activity against Zygomycetes (Mucorales) — MIC₉₀ |
|---|---|
| Target Compound Data | Posaconazole MIC₉₀ = 1 mg/L (overall); 0.5/4.0 µg/mL (MIC₅₀/MIC₉₀ across 86 Zygomycetes MICs) |
| Comparator Or Baseline | Voriconazole MIC₉₀ = 32 mg/L (32-fold higher); itraconazole MIC range 0.03 to ≥32 mg/L (variable, unreliable). Voriconazole GM MIC range 12.13–16 mg/L across Mucorales species. |
| Quantified Difference | Posaconazole MIC₉₀ is 32-fold lower than voriconazole MIC₉₀ against Zygomycetes. Voriconazole is essentially inactive against Mucorales. |
| Conditions | CLSI M38-P broth microdilution; 36 Zygomycete isolates (6 genera); 24–48 h incubation; EUCAST E.DEF 9.1 for 77 Mucorales isolates |
Why This Matters
For any research program involving Mucorales susceptibility testing or antifungal screening against zygomycosis, posaconazole hydrate is the only triazole that can serve as a positive control or test agent; voriconazole, fluconazole, and itraconazole all fail to produce meaningful inhibition.
- [1] Dannaoui E, Meletiadis J, Mouton JW, Meis JFGM, Verweij PE, and the Eurofung Network. In vitro susceptibilities of zygomycetes to conventional and new antifungals. J Antimicrob Chemother. 2003;51(1):45-52. View Source
- [2] Alastruey-Izquierdo A, Castelli MV, Cuesta I, et al. Activity of posaconazole and other antifungal agents against Mucorales strains identified by sequencing of internal transcribed spacers. Antimicrob Agents Chemother. 2009;53(4):1686-1689. View Source
- [3] Sabatelli F, Patel R, Mann PA, et al. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. Antimicrob Agents Chemother. 2006;50(6):2009-2015. View Source
